N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride is a complex organometallic compound. This compound is notable for its unique structure, which includes a ruthenium center coordinated with a phosphine ligand, a pyridine derivative, and a formaldehyde moiety. The presence of ruthenium in its +1 oxidation state is particularly interesting due to the metal’s catalytic properties and its applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride typically involves multiple steps:
Formation of the Phosphine Ligand: The ditert-butylphosphanylmethylidene group is synthesized through a series of reactions starting from tert-butylphosphine and formaldehyde.
Pyridine Derivative Synthesis: The 3,4-dihydro-1H-pyridin-6-yl group is prepared via hydrogenation of pyridine derivatives under specific conditions.
Coordination to Ruthenium: The final step involves the coordination of the synthesized ligands to a ruthenium precursor, such as ruthenium trichloride, under controlled conditions to form the desired monohydride complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of high-pressure reactors for hydrogenation steps and large-scale purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride undergoes various types of chemical reactions:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter the compound’s reactivity and catalytic properties.
Reduction: The compound can participate in reduction reactions, particularly in the presence of hydrogen donors.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Hydrogen gas or hydride donors such as sodium borohydride are typically used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the reaction conditions such as temperature and solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation state ruthenium complexes, while reduction could yield ruthenium(0) species.
Scientific Research Applications
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride has several scientific research applications:
Catalysis: Due to the presence of ruthenium, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Medicinal Chemistry: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and medicinal chemistry research.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to facilitate specific chemical reactions.
Mechanism of Action
The mechanism by which N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride exerts its effects involves several steps:
Coordination to Substrates: The ruthenium center coordinates to substrates, activating them for subsequent reactions.
Electron Transfer: The compound facilitates electron transfer processes, which are crucial for redox reactions.
Ligand Exchange: Ligand exchange at the ruthenium center allows for the formation of intermediate species that lead to the final products.
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II) complexes: These compounds have similar catalytic properties but differ in their oxidation state and ligand environment.
Phosphine-ligated complexes: Compounds with phosphine ligands exhibit similar reactivity patterns but may have different metal centers.
Pyridine-based ligands: These ligands are common in coordination chemistry and can form complexes with various metals, not just ruthenium.
Uniqueness
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride is unique due to the combination of its ligands and the ruthenium center in the +1 oxidation state. This specific arrangement imparts distinct catalytic properties and reactivity patterns that are not observed in other similar compounds.
Properties
Molecular Formula |
C20H40N2OPRu+ |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride |
InChI |
InChI=1S/C19H37N2P.CH2O.Ru.H/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8;1-2;;/h12,15,20H,9-11,13-14H2,1-8H3;1H2;;/q;;+1;/b17-15+;;; |
InChI Key |
GHVHTBQSIPUAMT-VHPYDAKRSA-N |
Isomeric SMILES |
CCN(CC)CC1=CCC/C(=C\P(C(C)(C)C)C(C)(C)C)/N1.C=O.[RuH+] |
Canonical SMILES |
CCN(CC)CC1=CCCC(=CP(C(C)(C)C)C(C)(C)C)N1.C=O.[RuH+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.